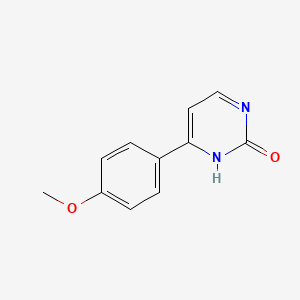
4-(4-Methoxyphenyl)pyrimidin-2-ol
Vue d'ensemble
Description
4-(4-Methoxyphenyl)pyrimidin-2-ol is a chemical compound with the CAS Number: 674810-96-9 . It has a molecular weight of 202.21 . The IUPAC name for this compound is 4-(4-methoxyphenyl)-2-pyrimidinol .
Molecular Structure Analysis
The InChI code for 4-(4-Methoxyphenyl)pyrimidin-2-ol is 1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14) . This indicates the presence of a methoxyphenyl group attached to the pyrimidin-2-ol.Physical And Chemical Properties Analysis
4-(4-Methoxyphenyl)pyrimidin-2-ol is a solid at room temperature . It should be stored in a dry, sealed environment . .Applications De Recherche Scientifique
Aldose Reductase Inhibitors and Antioxidant Properties :
- Pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to 4-(4-Methoxyphenyl)pyrimidin-2-ol, have been identified as selective aldose reductase inhibitors with micromolar/submicromolar activity levels. These compounds also exhibit significant antioxidant properties, making them potentially useful in medicinal chemistry (La Motta et al., 2007).
Corrosion Inhibition :
- New pyridopyrimidinone derivatives have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. This is particularly relevant in industrial applications where metal corrosion can be a significant issue (Abdallah, Shalabi, & Bayoumy, 2018).
Antifungal Applications :
- Certain derivatives, such as 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine, have been synthesized and tested for their antifungal effects against important types of fungi like Aspergillus terreus and Aspergillus niger, indicating potential applications in agriculture or medicine (Jafar et al., 2017).
Anti-Inflammatory and Analgesic Agents :
- Pyrimidine heterocycles with hydroxy groups, including those related to 4-(4-Methoxyphenyl)pyrimidin-2-ol, have been investigated for their potential as anti-inflammatory and analgesic agents. The nature of the substituent on these derivatives plays a significant role in their biological activity (Muralidharan, Raja, & Deepti, 2019).
Antiviral Activity :
- Some 2,4-Diamino-6-hydroxypyrimidine derivatives, which are structurally related to 4-(4-Methoxyphenyl)pyrimidin-2-ol, have shown antiviral activity, particularly against retroviruses. This suggests potential applications in the development of new antiviral drugs (Hocková et al., 2003).
Fluorescence Binding with Bovine Serum Albumin :
- p-Hydroxycinnamic acid derivatives, including those with pyrimidin-2-yl groups, have been studied for their fluorescence binding with bovine serum albumin. This research is relevant to understanding protein-ligand interactions, which is crucial in drug development (Meng et al., 2012).
Safety And Hazards
Orientations Futures
While specific future directions for 4-(4-Methoxyphenyl)pyrimidin-2-ol are not mentioned in the search results, there is ongoing research into the potential therapeutic applications of pyrimidines . This includes the development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLRMYOMZYYDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406421 | |
| Record name | 4-(4-methoxyphenyl)pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)pyrimidin-2-ol | |
CAS RN |
674810-96-9 | |
| Record name | 4-(4-methoxyphenyl)pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



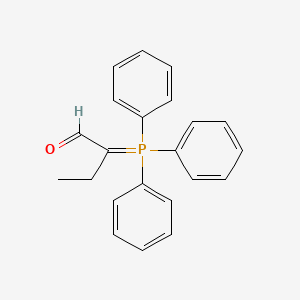
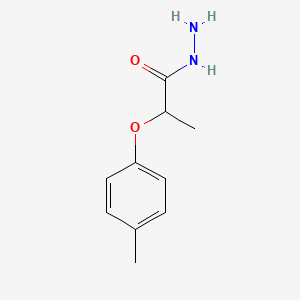

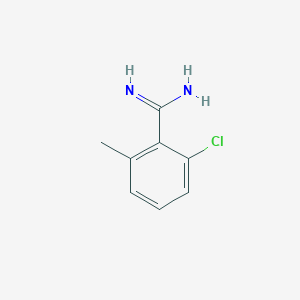
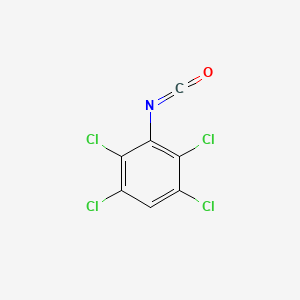
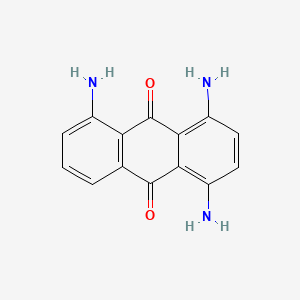
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B1608503.png)
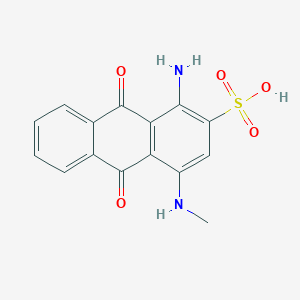
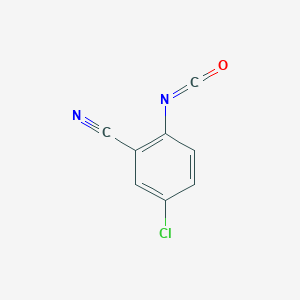
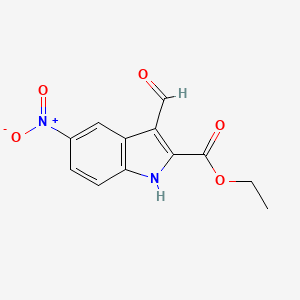
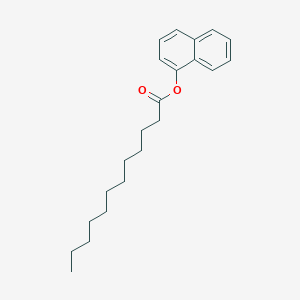
![2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1608511.png)
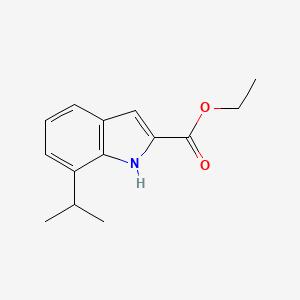
![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/no-structure.png)